molecular formula C11H19NO4S B14598914 2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid CAS No. 5125-61-1

2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B14598914
CAS No.: 5125-61-1
M. Wt: 261.34 g/mol
InChI Key: MZUPUIOJKDNYMB-UHFFFAOYSA-N
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Description

2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that belongs to the class of thiazolidine derivatives This compound is characterized by its unique structure, which includes a thiazolidine ring, an ethoxy group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxy-2-oxoethyl)sulfanyl derivatives
  • 2-(2-Ethoxy-2-oxoethyl)(methyl)amino derivatives
  • 2-(2-Ethoxy-2-oxoethyl)nicotinic acid

Uniqueness

Compared to similar compounds, 2-(2-Ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, such as the presence of the thiazolidine ring and the ethoxy group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

5125-61-1

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

2-(2-ethoxy-2-oxoethyl)-2,5,5-trimethyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-5-16-7(13)6-11(4)12-8(9(14)15)10(2,3)17-11/h8,12H,5-6H2,1-4H3,(H,14,15)

InChI Key

MZUPUIOJKDNYMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(NC(C(S1)(C)C)C(=O)O)C

Origin of Product

United States

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